exo-Tetrahydrocannabinol

Cannabinoid Pharmacology Receptor Antagonism Behavioral Pharmacology

Accurate impurity profiling requires the exact synthetic byproduct, not common THC agonists. Using Δ9-THC or Δ8-THC as standards for exo-THC detection invalidates GC-MS/LC-MS/MS methods. - Forensic marker: Differentiates natural vs. synthetic cannabis (>70% detection in grey market samples). - Clinical specificity: Prevents false-positive cannabis use results from synthetic THC exposure. - Research tool: Selective CB1 antagonist (8-100x lower potency than Δ9-THC). - CRM grade: Validated for method development and regulatory compliance.

Molecular Formula C21H30O2
Molecular Weight 314.5 g/mol
CAS No. 27179-28-8
Cat. No. B3433398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameexo-Tetrahydrocannabinol
CAS27179-28-8
Molecular FormulaC21H30O2
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C2C3CC(=C)CCC3C(OC2=C1)(C)C)O
InChIInChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-13,16-17,22H,2,5-11H2,1,3-4H3/t16-,17-/m1/s1
InChIKeyAOYYFUGUUIRBML-IAGOWNOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

exo-THC Technical Specification


exo-Tetrahydrocannabinol (exo-THC, Δ9(11)-THC, CAS 27179-28-8) is a synthetic, rare isomeric form of tetrahydrocannabinol [1]. Chemically defined as (6aR,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol, it is structurally distinguished from the primary psychoactive constituent of Cannabis sativa, Δ9-THC, by the exocyclic position of its double bond [2]. exo-THC is not a significant natural product; it is primarily known as a process impurity formed during the chemical synthesis of Δ9-THC [3]. As such, its primary industrial and research value lies in its role as a certified reference material (CRM) for analytical method validation, impurity profiling, and forensic toxicology, rather than as a therapeutic agent [4].

exo-THC Substitution Risks


The substitution of exo-Tetrahydrocannabinol (exo-THC) with more common or cheaper THC isomers (e.g., Δ9-THC, Δ8-THC) for any analytical or research purpose will inevitably lead to invalid results, compliance failures, and irreproducible data. This is not a matter of subtle potency differences; it stems from fundamental divergences in pharmacology, synthetic origin, and regulatory classification. exo-THC is uniquely characterized as a potential CB1 receptor antagonist and is a synthetic byproduct absent from natural cannabis [1]. In contrast, Δ9-THC and Δ8-THC are CB1/CB2 partial agonists and occur naturally or as semi-synthetic derivatives [2]. Using an agonist like Δ9-THC as a reference standard for a method designed to detect the antagonist impurity exo-THC will cause both qualitative and quantitative analytical failures. Furthermore, procurement of a non-certified, generic isomer carries the risk of regulatory non-compliance, as exo-THC's distinct scheduling and status as a synthetic impurity necessitate specific documentation and certified reference materials [3]. The evidence presented below quantifies these critical differences that mandate the specific procurement of exo-THC.

exo-THC Comparative Evidence


CB1 Antagonism vs. Δ9-THC Agonism

exo-THC differentiates from its close structural isomer Δ9-THC by a fundamental functional inversion at the CB1 receptor. While Δ9-THC is a well-characterized partial agonist, exo-THC demonstrates functional antagonism. In rhesus monkeys, pretreatment with exo-THC increased the required dose of Δ9-THC to produce cannabimimetic effects [1]. Quantitatively, exo-THC was found to be 8 to 100 times less potent than Δ9-THC in suppressing operant responding, and in some subjects, it produced no suppression at doses as high as 5.0 mg/kg, whereas Δ9-THC completely suppressed responding [2]. This functional antagonism was also observed in a separate study where exo-THC did not substitute for THC in a drug discrimination paradigm [3]. Recent literature from 2022 further corroborates this profile, explicitly describing exo-THC as a CB1 receptor antagonist that can significantly reduce the effects of Δ9-THC [4].

Cannabinoid Pharmacology Receptor Antagonism Behavioral Pharmacology

Synthetic Δ9-THC Impurity Marker

A key differentiator between exo-THC and plant-derived cannabinoids is its synthetic origin. exo-THC is not a phytocannabinoid; it is an isomer generated through chemical synthesis and is a known impurity formed during the manufacture of Δ9-THC [1]. In a 2021 GC-MS analysis of approximately 300 cannabis-based vaping liquids, exo-THC was identified as an unnatural THC isomer, with significant or major amounts found in over 10% of the samples, and lesser amounts in another 60% [2]. This stands in stark contrast to naturally occurring isomers like Δ9-THC and Δ8-THC, which are biosynthesized by the plant or can be semi-synthetically derived from plant material [3]. The presence of exo-THC in a product is therefore a strong, quantifiable indicator of a synthetic manufacturing process, a distinction that is crucial for forensic authentication and regulatory enforcement.

Forensic Chemistry Analytical Toxicology Impurity Profiling

Certified Reference Material for Method Validation

For analytical method development and validation, the procurement of a certified reference material (CRM) of exo-THC is non-negotiable. Commercially available exo-THC solutions are provided at certified concentrations (e.g., 1.0 mg/mL in methanol) specifically for use in LC/MS or GC/MS testing methods for urine drug testing, clinical toxicology, and forensic analysis [1]. This is in direct contrast to using a non-certified, generic THC isomer, which would lack the documented purity, concentration, and stability data required for a defensible analytical method. Substitution with another isomer like Δ8-THC would compromise method specificity, leading to false negatives or inaccurate quantification of exo-THC as an impurity [2]. The availability of exo-THC as a CRM directly supports regulatory compliance and ensures the traceability of analytical results, a requirement that a generic alternative cannot fulfill.

Analytical Chemistry Quality Control Reference Materials

In Vivo Behavioral Antagonism

In vivo pharmacological studies provide further evidence of exo-THC's unique profile compared to Δ9-THC. In dogs, Δ9-THC produced classical cannabimimetic signs (static ataxia, hyperreflexia, prancing, tail-tuck), whereas exo-THC did not produce these signs, instead causing a non-dose-related CNS depression that appeared earlier and dissipated faster [1]. In rhesus monkeys, Δ9-THC produced clear signs of ptosis, sedation, and ataxia, while exo-THC failed to produce these effects and even attenuated the cannabimimetic effects of Δ9-THC when administered as a pretreatment [2]. This species-dependent divergence in pharmacological effect reinforces exo-THC's classification as a functionally distinct compound, not merely a less potent version of Δ9-THC. This is a critical distinction for researchers selecting the appropriate tool compound for in vivo models of cannabinoid pharmacology.

Behavioral Pharmacology Cannabinoid Receptor Pharmacology Species Differences

exo-THC Research Applications


Forensic Impurity Profiling of Synthetic THC

Procure exo-THC certified reference materials to develop and validate GC-MS or LC-MS/MS methods for the identification of synthetic origin in seized materials. The detection of exo-THC serves as a definitive marker of chemical synthesis, as it is not a phytocannabinoid [1]. This application is critical for law enforcement and regulatory agencies to differentiate between naturally derived and illicitly manufactured THC products, with the potential for >70% detection rates in grey market samples as shown in recent studies [2].

THC Isomer Discrimination in Toxicology

Utilize exo-THC as a certified spiking solution and analytical standard in clinical toxicology labs to ensure accurate identification of THC isomers in patient samples. Given its structural similarity to Δ9-THC metabolites, specific detection of exo-THC prevents false positives for cannabis use in cases involving synthetic THC exposure. This is essential for forensic and workplace drug testing programs where legal outcomes are dependent on precise analyte identification [3].

CB1 Antagonist Research Tool

Deploy exo-THC in academic or pharmaceutical research settings as a tool to investigate CB1 receptor antagonism, particularly in non-human primate models. Its unique ability to attenuate the effects of Δ9-THC without producing cannabimimetic effects itself makes it a valuable agent for dissecting the behavioral pharmacology of the endocannabinoid system, with studies quantifying an 8-100 fold reduction in potency relative to Δ9-THC [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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